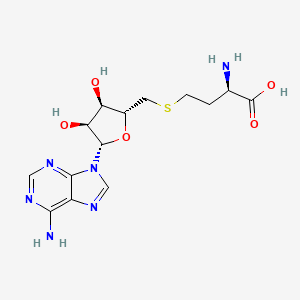
S-Adenosyl-D-homocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Adenosyl-D-homocysteine is a naturally occurring compound that plays a crucial role in various biological processes. It is formed as a byproduct of the methylation of S-adenosyl-L-methionine, a process that is essential for the transfer of methyl groups to various substrates, including DNA, proteins, and lipids. This compound is involved in the regulation of methylation reactions and is a key intermediate in the metabolism of methionine and homocysteine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
S-Adenosyl-D-homocysteine can be synthesized through the enzymatic reaction of adenosine and homocysteine. The enzyme adenosylhomocysteinase catalyzes this reaction, converting adenosine and homocysteine into this compound. This reaction typically occurs under physiological conditions, with the enzyme requiring nicotinamide adenine dinucleotide (NAD+) as a cofactor .
Industrial Production Methods
Industrial production of this compound often involves the use of recombinant DNA technology to produce large quantities of adenosylhomocysteinase. This enzyme is then used to catalyze the synthesis of this compound from adenosine and homocysteine in bioreactors. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pH, and substrate concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
S-Adenosyl-D-homocysteine undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by adenosylhomocysteinase, resulting in the formation of homocysteine and adenosine.
Oxidation: The 3’-hydroxyl group of the ribose moiety can be oxidized by enzyme-bound NAD+.
Substitution: The sulfur atom in the homocysteine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Requires adenosylhomocysteinase and NAD+ as a cofactor.
Oxidation: Involves NAD+ as an oxidizing agent.
Substitution: Typically occurs under mild conditions with nucleophilic reagents.
Major Products
Hydrolysis: Produces homocysteine and adenosine.
Oxidation: Results in the formation of a ketone intermediate.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-Adenosyl-D-homocysteine has numerous applications in scientific research:
Mécanisme D'action
S-Adenosyl-D-homocysteine exerts its effects primarily by inhibiting methylation reactions. It acts as a product inhibitor of S-adenosyl-L-methionine-dependent methyltransferases, preventing the transfer of methyl groups to substrates . This inhibition occurs because this compound binds to the active site of the methyltransferase, blocking the binding of S-adenosyl-L-methionine . The molecular targets include DNA, proteins, and lipids, and the pathways involved are those related to methylation and gene regulation .
Comparaison Avec Des Composés Similaires
S-Adenosyl-D-homocysteine is similar to other compounds involved in methylation and sulfur metabolism, such as:
S-adenosyl-L-methionine: The methyl donor in methylation reactions.
Homocysteine: A product of this compound hydrolysis and a precursor in methionine metabolism.
Adenosine: Another product of this compound hydrolysis.
Uniqueness
This compound is unique in its dual role as both a product inhibitor of methylation reactions and a key intermediate in methionine and homocysteine metabolism. Its ability to regulate methylation by inhibiting methyltransferases distinguishes it from other related compounds .
Propriétés
Formule moléculaire |
C14H20N6O5S |
|---|---|
Poids moléculaire |
384.41 g/mol |
Nom IUPAC |
(2R)-2-amino-4-[[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m1/s1 |
Clé InChI |
ZJUKTBDSGOFHSH-NPLZWRLCSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CSCC[C@H](C(=O)O)N)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
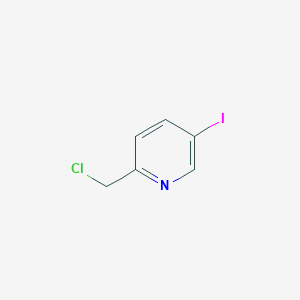

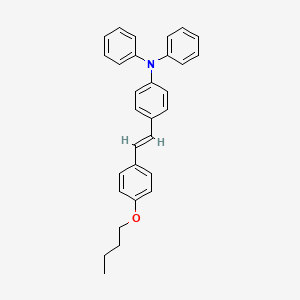

![[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-](/img/structure/B15250682.png)
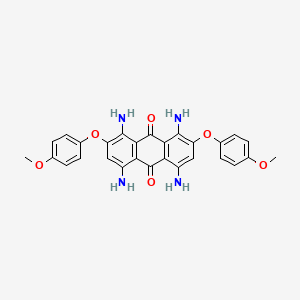
![6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid](/img/structure/B15250694.png)
![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
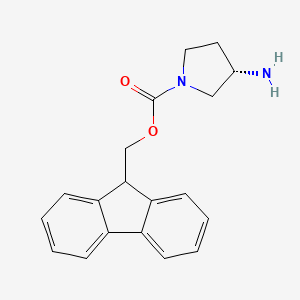
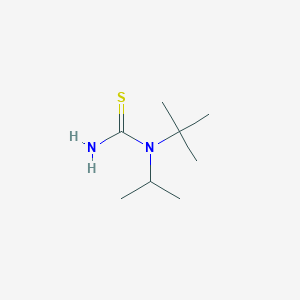
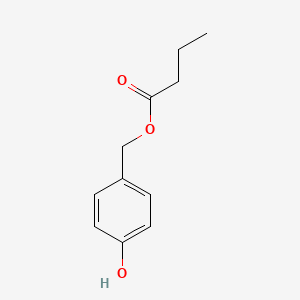
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
